Ropinirole-d7 HCl
Ropinirole-d7 HCl
A deuterated Ropinirole impurity.Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Brand Name:
Vulcanchem
CAS No.:
1261396-31-9
VCID:
VC0196499
InChI:
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
SMILES:
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Molecular Formula:
C16H17N2OD7.HCl
Molecular Weight:
303.88
Ropinirole-d7 HCl
CAS No.: 1261396-31-9
Labelled Products
VCID: VC0196499
Molecular Formula: C16H17N2OD7.HCl
Molecular Weight: 303.88
Purity: > 95%
CAS No. | 1261396-31-9 |
---|---|
Product Name | Ropinirole-d7 HCl |
Molecular Formula | C16H17N2OD7.HCl |
Molecular Weight | 303.88 |
IUPAC Name | 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
Standard InChI | InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; |
SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Appearance | Light Yellow Solid |
Melting Point | >234°C (dec.) |
Description | A deuterated Ropinirole impurity.Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 91374-21-9 (unlabelled) |
Synonyms | 4-[2-(Propyl-d7-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride |
Tag | Ropinirole |
PubChem Compound | 49849863 |
Last Modified | Nov 11 2021 |
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